molecular formula C4H7N3O B13236806 Methyl(1,2,4-oxadiazol-5-ylmethyl)amine

Methyl(1,2,4-oxadiazol-5-ylmethyl)amine

Cat. No.: B13236806
M. Wt: 113.12 g/mol
InChI Key: YUTNQQHHUYYBFA-UHFFFAOYSA-N
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Description

Methyl(1,2,4-oxadiazol-5-ylmethyl)amine is a compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl(1,2,4-oxadiazol-5-ylmethyl)amine can be synthesized through a one-pot method involving the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature. This method allows for the efficient production of the compound without the need for protective groups . Another approach involves the reaction of amidoximes with carboxylic acids and their derivatives, such as acyl chlorides, esters, and aldehydes, in the presence of inorganic bases .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up processes can be applied. These methods typically involve optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl(1,2,4-oxadiazol-5-ylmethyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include inorganic bases (e.g., NaOH), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions vary depending on the desired transformation but often involve ambient to moderate temperatures and appropriate solvents such as DMSO .

Major Products

The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different chemical and biological properties .

Scientific Research Applications

Methyl(1,2,4-oxadiazol-5-ylmethyl)amine has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl(1,2,4-oxadiazol-5-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors, leading to changes in cellular processes. For example, some oxadiazole derivatives are known to inhibit carbonic anhydrase, an enzyme involved in various physiological processes .

Comparison with Similar Compounds

Methyl(1,2,4-oxadiazol-5-ylmethyl)amine can be compared with other oxadiazole derivatives, such as:

The uniqueness of this compound lies in its specific arrangement of atoms within the oxadiazole ring, which can influence its chemical reactivity and biological activity.

Biological Activity

Methyl(1,2,4-oxadiazol-5-ylmethyl)amine is a compound of significant interest due to its diverse biological activities. This article explores its various biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound belongs to the oxadiazole family of compounds, which are known for their broad spectrum of biological activities including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The structural characteristics of the oxadiazole moiety contribute to its interaction with biological targets through mechanisms such as hydrogen bonding and enzyme inhibition.

The biological activity of this compound can be attributed to several key mechanisms:

  • Enzyme Inhibition :
    • Oxadiazoles have been identified as selective inhibitors of various enzymes such as carbonic anhydrases and sirtuins, which are implicated in cancer and age-related diseases .
    • They exhibit inhibitory potency against human deacetylase Sirtuin 2 (HDSirt2), Carbonic Anhydrase (CA), and other enzymes involved in critical biochemical pathways .
  • Antimicrobial Properties :
    • Research indicates potential antimicrobial and antifungal activities, making these compounds promising candidates for the development of new therapeutic agents .
  • Anticancer Activity :
    • This compound has shown cytotoxic effects against various human tumor cell lines. For instance, studies have demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant antiproliferative activity against cancer cells .

Anticancer Activity

A study evaluated the cytotoxic effects of this compound on several cancer cell lines including HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer). The results indicated that:

Cell LineIC50 Value (µM)
HeLa9.0
A5490.075
MDA-MB-2310.0046

These findings suggest that this compound exhibits potent cytotoxicity against these cancer cell lines .

Antimicrobial Studies

In another research effort focusing on the antimicrobial properties of oxadiazole derivatives:

MicroorganismActivity
Staphylococcus aureusInhibitory Effect
Escherichia coliInhibitory Effect
Candida albicansModerate Activity

The results highlighted the potential use of this compound as a therapeutic agent against infections caused by resistant strains .

Properties

Molecular Formula

C4H7N3O

Molecular Weight

113.12 g/mol

IUPAC Name

N-methyl-1-(1,2,4-oxadiazol-5-yl)methanamine

InChI

InChI=1S/C4H7N3O/c1-5-2-4-6-3-7-8-4/h3,5H,2H2,1H3

InChI Key

YUTNQQHHUYYBFA-UHFFFAOYSA-N

Canonical SMILES

CNCC1=NC=NO1

Origin of Product

United States

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